3-(3-Bromophenyl)cyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2 |
InChI Key |
SVUSDNNHATZIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Methodologies for 3 3 Bromophenyl Cyclopentanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structural features of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Proton Environments
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of 3-(3-Bromophenyl)cyclopentanone is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The protons on the bromophenyl ring are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern. The protons on the cyclopentanone (B42830) ring will resonate in the upfield region, generally between δ 2.0 and 3.5 ppm. The proton at the C3 position, being adjacent to the aromatic ring, is expected to be the most downfield of the aliphatic protons.
The coupling constants (J values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the cyclopentanone ring. For instance, cis and trans relationships between protons on the cyclopentanone ring can be determined from the magnitude of their coupling constants.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 7.0 - 7.5 | Multiplet | - |
| Aliphatic CH (C3) | 3.0 - 3.5 | Multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the cyclopentanone ring is expected to be the most downfield signal, typically appearing in the range of δ 200-220 ppm. The aromatic carbons will resonate between δ 120 and 150 ppm, with the carbon atom attached to the bromine atom (C-Br) showing a characteristic chemical shift. The aliphatic carbons of the cyclopentanone ring will appear in the upfield region of the spectrum, generally between δ 20 and 50 ppm.
Proton-decoupled ¹³C NMR spectra are typically recorded, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. This allows for a direct count of the number of different carbon environments in the molecule. crunchchemistry.co.uk
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Cyclopentanone) | 200 - 220 |
| Aromatic C-Br | 120 - 125 |
| Aromatic CH | 125 - 135 |
| Aromatic C (quaternary) | 140 - 150 |
| Aliphatic CH (C3) | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies
While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques are crucial for establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons of the cyclopentanone ring and confirming their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of carbon resonances based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the proton at C3 and the carbons of the aromatic ring would confirm the connection between the cyclopentanone and bromophenyl moieties. sdsu.edu
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy, including both FTIR and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the most prominent feature in the FTIR spectrum is expected to be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cyclopentanone ring. This typically appears in the region of 1735-1750 cm⁻¹. The exact position can be influenced by ring strain.
Other expected characteristic absorptions include:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching: Below 3000 cm⁻¹
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.
C-Br stretching: In the lower frequency region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretch are expected to produce strong signals in the Raman spectrum. The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The combination of both FTIR and Raman data provides a more complete vibrational analysis of the molecule. rasayanjournal.co.inresearchgate.net
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium-Strong | Medium |
| C=O Stretch | 1735 - 1750 | Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining information about its structure through analysis of its fragmentation patterns.
For this compound (C₁₁H₁₁BrO), the calculated monoisotopic mass is approximately 237.9993 u. HRMS can measure this mass with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage , where the bond adjacent to the carbonyl group is broken. For this compound, this could lead to the loss of an ethyl or a substituted propyl radical. Another common fragmentation is the McLafferty rearrangement , though this is less likely for this specific structure. The bromophenyl group can also influence fragmentation, with potential loss of the bromine atom or the entire bromophenyl radical.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z (for ⁷⁹Br) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 238 | [C₁₁H₁₁⁷⁹BrO]⁺ | Molecular Ion |
| 183 | [C₆H₄BrCO]⁺ | Cleavage of the cyclopentanone ring |
| 157 | [C₆H₄Br]⁺ | Loss of the cyclopentanone moiety |
| 83 | [C₅H₇O]⁺ | Loss of the bromophenyl radical |
X-ray Diffraction (XRD) for Solid-State Structural Determination
For this compound, a successful single-crystal XRD analysis would provide:
Unambiguous confirmation of the molecular structure: Verifying the connectivity of the atoms as a cyclopentanone ring substituted with a 3-bromophenyl group.
Precise bond lengths and angles: For example, the C=O bond length, the C-Br bond length, and the angles within the cyclopentanone ring.
Conformation of the cyclopentanone ring: Cyclopentanone rings are not planar and typically adopt an envelope or twist conformation. XRD would reveal the specific conformation present in the crystal lattice.
Intermolecular interactions: The packing of the molecules in the crystal lattice, including any non-covalent interactions such as C-H···O or halogen bonding, would be elucidated.
The successful growth of a suitable single crystal is a prerequisite for this analysis. While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structure determination in the solid state. cam.ac.ukwordpress.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uklibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. shu.ac.uk For this compound, the key chromophores are the carbonyl group (C=O) of the cyclopentanone ring and the bromophenyl group.
The interaction of UV radiation with this compound induces primarily two types of electronic transitions: π → π* and n → π. slideshare.netyoutube.com The π → π transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n → π* transition involves the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to an antibonding π* orbital. slideshare.netyoutube.com
The UV-Vis spectrum of this compound is expected to be influenced by the conjugation between the phenyl ring and the carbonyl group. Although not directly conjugated in the same way as an α,β-unsaturated ketone, the proximity of the phenyl ring to the cyclopentanone moiety allows for electronic interactions that can affect the energy of the molecular orbitals. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores. libretexts.org
Detailed Research Findings
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from data on analogous compounds. For instance, simple ketones like cyclopentanone exhibit a weak n→π* absorption band at approximately 280-300 nm and a much stronger π→π* absorption band at a shorter wavelength, typically below 200 nm. masterorganicchemistry.comnist.gov
The introduction of a phenyl ring, as seen in aryl ketones, significantly alters the UV-Vis spectrum. The phenyl ring itself has characteristic absorptions, and its electronic interaction with the carbonyl group modifies the transition energies. In conjugated systems, such as acetophenone, the n→π* transition is observed around 320 nm, while a more intense π→π* transition appears around 240-250 nm. The bromine substituent on the phenyl ring can further influence the absorption maxima and their intensities, often causing an additional bathochromic shift.
The following interactive data table summarizes the typical UV-Vis absorption data for related compounds, providing a basis for predicting the spectrum of this compound.
| Compound | Solvent | λmax (n→π) (nm) | ε (n→π) (L mol⁻¹ cm⁻¹) | λmax (π→π) (nm) | ε (π→π) (L mol⁻¹ cm⁻¹) |
| Acetone | Hexane (B92381) | 279 | 15 | ~188 | 1860 |
| Cyclopentanone | Ethanol | ~285 | 18 | - | - |
| Acetophenone | Ethanol | ~319 | 50 | 240 | 13,000 |
| 4-Bromoacetophenone | Ethanol | 320 | 50 | 252 | 15,000 |
Note: The values presented are approximate and can vary with the solvent and other experimental conditions. The data for this compound is predicted based on these trends.
Based on the analysis of these related structures, the UV-Vis spectrum of this compound in a non-polar solvent like hexane is anticipated to display a weak n→π* transition in the region of 280-320 nm. A more intense π→π* transition, characteristic of the conjugated aromatic system, is expected to appear at a shorter wavelength, likely in the range of 240-260 nm. The precise positions and intensities of these bands are sensitive to the solvent polarity; polar solvents can cause a hypsochromic (blue) shift of the n→π* band and a slight bathochromic (red) shift of the π→π* band.
Chemical Reactivity and Synthetic Transformations of 3 3 Bromophenyl Cyclopentanone
Reactions at the Cyclopentanone (B42830) Carbonyl Group
The carbonyl group of the cyclopentanone ring is a primary site for a variety of chemical reactions, including nucleophilic additions and transformations involving the adjacent α-carbons.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon of the carbonyl group in 3-(3-bromophenyl)cyclopentanone readily undergoes attack by nucleophiles. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to diverse molecular architectures.
Formation of Cyclopenta[b]quinoline Derivatives:
One significant application of the reactivity of the cyclopentanone carbonyl is in the synthesis of fused heterocyclic systems. For instance, condensation reactions with aromatic amines can lead to the formation of cyclopenta[b]quinoline derivatives. researchgate.netresearchgate.netiipseries.orgnih.govorganic-chemistry.org These reactions typically proceed through the formation of an enamine or a related intermediate, followed by cyclization and aromatization. The resulting quinoline (B57606) structures are of interest due to their presence in various biologically active compounds. nih.gov
Schiff Base Formation:
The reaction of this compound with primary amines under appropriate conditions yields Schiff bases, also known as imines. science.govresearchgate.netnih.govijpsr.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov Schiff bases are versatile intermediates themselves and can be used in a variety of subsequent transformations or as ligands in coordination chemistry. science.govnih.gov
| Reactant | Product Type | Reaction Conditions | Reference |
| Primary Amine | Schiff Base (Imine) | Typically requires acid or base catalysis and removal of water | science.govresearchgate.net |
| Aromatic Amine | Cyclopenta[b]quinoline | Often involves condensation followed by cyclization and aromatization | researchgate.netresearchgate.net |
Enolate Chemistry and α-Functionalization
The protons on the carbons alpha (α) to the carbonyl group in this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.compitt.eduacs.orgchempedia.info Enolates are powerful nucleophiles and can react with a variety of electrophiles, allowing for the introduction of functional groups at the α-position. masterorganicchemistry.compitt.edulibretexts.org
The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. pitt.edu This regioselectivity is crucial for directing subsequent alkylation, halogenation, or other functionalization reactions at the α-carbon. The cyclopentanone ring itself influences the acidity and reactivity of these α-protons. acs.org
Transformations Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring provides a handle for a range of synthetic transformations, most notably those catalyzed by transition metals. These reactions are fundamental for diversifying the structure and creating more complex molecules.
Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification
The carbon-bromine bond in this compound is susceptible to oxidative addition by transition metal catalysts, particularly those based on palladium. nih.govorganic-chemistry.orgmdpi.comyoutube.com This reactivity is the basis for a variety of powerful cross-coupling reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
A prominent example is the Suzuki-Miyaura coupling, where the bromophenyl group is reacted with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating biaryl structures or introducing other organic fragments.
| Coupling Partner | Reaction Name | Catalyst System | Product Type | Reference |
| Organoboron Reagent | Suzuki-Miyaura Coupling | Palladium catalyst and a base | Biaryl or alkyl/vinyl-substituted arene | organic-chemistry.orgmdpi.com |
Directed Ortho Metalation and Subsequent Electrophilic Quenches
Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. harvard.eduuwindsor.cawikipedia.orgbaranlab.org In the context of a molecule like this compound, while the bromine itself is not a directing group, other functional groups that could be introduced onto the phenyl ring can direct lithiation to the ortho position. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. The interplay between the bromo and a directing group can influence the regioselectivity of the metalation. harvard.edunih.gov
Halogen-Metal Exchange Reactions for Carbon-Carbon Bond Formation
The bromine atom of the bromophenyl group can undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or t-butyllithium, at low temperatures. nih.govwikipedia.orgias.ac.intcnj.edupku.edu.cn This reaction generates a new organolithium species where the lithium atom replaces the bromine. This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. This method provides a direct way to introduce substituents at the position formerly occupied by the bromine atom. wikipedia.orgtcnj.edu
| Reagent | Intermediate | Subsequent Reaction with Electrophile | Reference |
| Organolithium Reagent | Aryllithium Species | Carbon-carbon bond formation | wikipedia.orgias.ac.intcnj.edu |
Reactions Affecting the Cyclopentanone Ring Structure
The cyclopentanone core of this compound is a hub of reactivity, susceptible to reactions that can alter its very structure through ring-opening, rearrangement, and functionalization.
Ring-Opening and Rearrangement Reactions
The strained five-membered ring of cyclopentanone derivatives can undergo cleavage and structural reorganization under various conditions. These reactions often proceed through intermediates like carbocations or radicals, leading to the formation of acyclic compounds or expanded ring systems. masterorganicchemistry.comacs.org Such transformations are crucial for converting simple cyclic ketones into more complex or fundamentally different molecular architectures.
One significant category of these transformations is rearrangement reactions, which involve the migration of an atom or group within the molecule. solubilityofthings.com For cyclic ketones, these can include ring expansions, such as the Dowd-Beckwith reaction, which expands cyclic ketones into larger ring structures. researchgate.net Another notable example is the Beckmann rearrangement, which transforms an oxime derivative of a cyclic ketone into a lactam (a cyclic amide), effectively inserting a nitrogen atom into the ring. solubilityofthings.comlibretexts.org While the reaction of t-butyl phenyl ketone with aluminium chloride has been studied kinetically to understand the formation of intermediate complexes leading to rearrangement, similar principles apply to other substituted ketones. rsc.org
A more complex transformation illustrates the conversion of a 3-tribromomethylcyclopentanone derivative into meta-bromoanilines. This process exemplifies a profound structural alteration that goes beyond simple expansion, likely involving a cascade of ring-opening, elimination, and subsequent aromatization steps to form the stable aniline (B41778) ring system.
| Reaction Type | Description | Key Intermediates | Potential Product Class |
| Ring-Opening | Cleavage of a C-C bond within the cyclopentanone ring, often promoted by strain release or reaction with nucleophiles or electrophiles. acs.org | Carbocations, Radicals | Acyclic functionalized compounds |
| Dowd-Beckwith Reaction | A radical-mediated ring-expansion of cyclic ketones to form larger carbocycles. researchgate.net | β-keto alkyl radical | Expanded-ring ketones |
| Beckmann Rearrangement | An acid-catalyzed rearrangement of an oxime to an amide. For cyclic oximes, this results in a lactam. libretexts.org | Nitrilium ion | Lactams |
| Pinacol-type Rearrangement | Rearrangement of 1,2-diols (which can be formed from the ketone) to form aldehydes or ketones, often involving a carbocation intermediate and a 1,2-hydride or alkyl shift. libretexts.org | Carbocation | Rearranged ketones or aldehydes |
Cyclopentanone Ring Functionalization and Derivatization
Beyond altering the ring skeleton, the cyclopentanone moiety can be readily functionalized. These reactions introduce new chemical groups, modifying the compound's properties and providing handles for further synthesis. The carbonyl group and the adjacent α-carbons are the primary sites for such modifications.
Functionalization can include oxidation or reduction of the carbonyl group, or substitution at the α-position. For instance, α-amination can introduce a nitrogen-containing group adjacent to the carbonyl. organic-chemistry.org Another common transformation is the α,β-dehydrogenation of the cyclopentanone to yield the corresponding 2-cyclopentenone derivative, a valuable building block in its own right. organic-chemistry.org
Derivatization is a key strategy, particularly for analytical purposes or to activate the molecule for subsequent reactions. The ketone functional group can be converted into a variety of derivatives. For example, reaction with hydrazines, such as 3-nitrophenylhydrazine, produces hydrazones. nih.govslu.seresearchgate.net This process is often used in metabolomics to tag and analyze carboxylic acids and ketones via liquid chromatography-mass spectrometry (LC-MS). nih.govslu.seresearchgate.net Similarly, reaction with hydroxylamine (B1172632) yields an oxime, which is the precursor for the Beckmann rearrangement. libretexts.org
| Reaction Site | Reaction Type | Reagents/Conditions | Product |
| α-Carbon | Enolate Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkyl cyclopentanone |
| α-Carbon | α-Amination | Anilines, electrochemical conditions | α-Enaminone |
| α,β-Carbons | Dehydrogenation | Palladium catalysis on zinc enolates | 3-(3-Bromophenyl)cyclopent-2-enone |
| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | 3-(3-Bromophenyl)cyclopentanol |
| Carbonyl Group | Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |
| Carbonyl Group | Hydrazone Formation | Hydrazine derivatives (e.g., 2,4-DNPH) | Corresponding hydrazone derivative |
Multicomponent Reaction (MCR) Strategies Employing this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govtcichemicals.com this compound is a suitable substrate for MCRs due to its reactive carbonyl group and α-hydrogens, which can participate in condensations and subsequent cyclizations.
Derivatives of this ketone can be employed in well-known MCRs to generate diverse heterocyclic libraries. For example, in a Biginelli-type reaction, a β-ketoester (which could be conceptually derived from the cyclopentanone), an aldehyde, and urea (B33335) or thiourea (B124793) combine to form dihydropyrimidinones. mdpi.com Similarly, the Hantzsch dihydropyridine (B1217469) synthesis involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, offering another pathway to complex molecules where the cyclopentanone scaffold could be incorporated. tcichemicals.com The synthesis of cyclopentadiene (B3395910) derivatives has also been achieved through MCRs involving phosphines, acetylenedicarboxylates, and amines. sid.ir The presence of the bromophenyl group offers an additional site for modification, such as post-MCR cross-coupling reactions, further expanding molecular diversity.
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes and designing new synthetic routes.
Autoxidative Coupling: Autoxidative coupling reactions utilize oxygen from the air as a terminal oxidant, representing a green and efficient method for forming C-C or C-heteroatom bonds. These reactions often involve the functionalization of C-H bonds. sioc-journal.cn For a substrate like this compound, such a process could facilitate the coupling at the α-carbon of the ketone or at a C-H bond on the aromatic ring, proceeding through radical intermediates or via organometallic pathways where the metal catalyst is re-oxidized by air.
Aniline Synthesis from Cyclopentanones: The conversion of cyclic ketones to anilines is a powerful transformation. The synthesis of aniline from cyclohexanol, for example, proceeds through a cyclohexanone (B45756) intermediate. researchgate.net The mechanism involves the amination of the ketone with ammonia to form an intermediate enamine or imine. This is followed by a series of dehydrogenation steps, which can be catalyzed by mixed-oxide catalysts, leading to the aromatization of the six-membered ring to form the corresponding aniline. researchgate.net Applying this logic to a cyclopentanone derivative would require a ring-expansion step to precede or accompany the aromatization.
Rhodium-Catalyzed Reactions: Rhodium catalysts are exceptionally versatile for a range of transformations, including C-H activation and cycloadditions. nih.gov A plausible mechanistic cycle for a reaction involving this compound could begin with the oxidative addition of a low-valent rhodium species into the C-Br bond. Alternatively, rhodium(III) can catalyze reactions via C-H activation. nih.gov For instance, in the synthesis of isoquinolones, a Rh(III) catalyst activates an aromatic C-H bond, forming a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of an alkyne, followed by reductive elimination to release the final heterocyclic product and regenerate the active catalyst. The presence of both the aryl C-Br bond and multiple C-H bonds (both sp² and sp³) in this compound provides several handles for sophisticated rhodium-catalyzed functionalizations. nih.gov
Theoretical and Computational Chemistry Applied to 3 3 Bromophenyl Cyclopentanone
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(3-bromophenyl)cyclopentanone, from its three-dimensional structure to its electronic behavior.
Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable conformation. The calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
The cyclopentanone (B42830) ring is known to adopt a non-planar, puckered conformation, typically an envelope or twist form, to alleviate ring strain. Computational studies on cyclopentene (B43876), a related five-membered ring, have shown puckering angles around 26 degrees. For this compound, the substitution of the bulky bromophenyl group at the C3 position would influence the preferred conformation of the cyclopentanone ring. The energy landscape would reveal the relative energies of different conformers and the energy barriers between them.
A hypothetical optimized geometry for this compound, based on DFT calculations of similar molecules, is presented in the table below.
| Parameter | Value |
| C=O bond length | ~1.21 Å |
| C-Br bond length | ~1.90 Å |
| C-C (phenyl) bond length | ~1.39 Å |
| C-C (cyclopentanone) bond length | ~1.54 Å |
| C-C-C (phenyl) bond angle | ~120° |
| C-C-C (cyclopentanone) bond angle | ~105° |
| Dihedral Angle (C2-C3-C(phenyl)-C(phenyl)) | Variable (determines orientation of phenyl ring) |
This table presents expected values for the geometric parameters of this compound based on computational studies of related compounds.
For even higher accuracy in predicting electronic properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation. These high-level calculations are crucial for accurately predicting properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the carbonyl group of the cyclopentanone ring.
Analysis of Non-Covalent Interactions within this compound Systems
Non-covalent interactions play a critical role in the supramolecular chemistry of this compound, influencing its crystal packing, physical properties, and interactions with other molecules.
The bromine atom in this compound is capable of participating in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom along the extension of the C-Br bond.
In the solid state, this compound could exhibit several types of halogen bonds:
Br···O Interactions: The bromine atom of one molecule can interact with the lone pair of the oxygen atom of the carbonyl group of a neighboring molecule.
Br···Br Interactions: These can be classified into two types. Type I interactions are symmetric, with the two C-Br vectors being roughly perpendicular to the Br···Br vector, and are generally considered to be van der Waals in nature. Type II interactions are bent, with one C-Br bond pointing towards the bromine of the other molecule, and are characteristic of true halogen bonds. Studies on other brominated aromatic compounds have shown that Br···Br contacts can be a significant factor in their crystal packing. mdpi.com The energy of these interactions is typically in the range of 2-5 kcal/mol. mdpi.com
While this compound does not possess strong hydrogen bond donors, the hydrogen atoms on the cyclopentanone and phenyl rings can act as weak donors. The carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of weak C-H···O hydrogen bonds, which, although individually weak, can collectively contribute to the stability of the crystal lattice.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies.
For instance, reactions involving the carbonyl group, such as nucleophilic addition or reduction, can be modeled using DFT. The calculations would trace the path of the nucleophile as it approaches the carbonyl carbon, and identify the transition state geometry and its associated energy barrier. This information is crucial for understanding the reactivity of the ketone and for predicting the stereochemical outcome of reactions.
Similarly, reactions involving the bromophenyl ring, such as cross-coupling reactions, can be studied computationally. Theoretical calculations can help to understand the oxidative addition step in palladium-catalyzed reactions, for example, by modeling the interaction of the palladium catalyst with the C-Br bond.
The table below illustrates the type of data that can be obtained from computational studies of a hypothetical reaction involving this compound.
| Reaction Coordinate | Energy (kcal/mol) | Key Geometric Feature |
| Reactants | 0.0 | Separated molecules |
| Transition State | +15.2 | Partially formed new bond |
| Intermediate | -5.8 | New covalent bond formed |
| Transition State | +10.1 | Bond breaking initiated |
| Products | -12.5 | Final products |
This table provides a hypothetical energy profile for a reaction involving this compound, as would be determined by computational analysis of the reaction mechanism.
Conformational Analysis and Stereochemical Prediction through Molecular Modeling
The three-dimensional structure of this compound is crucial in determining its physical and chemical properties. Molecular modeling serves as a powerful tool to explore the conformational landscape of such molecules, identifying the most stable arrangements of atoms and predicting stereochemical outcomes.
The cyclopentanone ring is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). For substituted cyclopentanones, the substituents' positions (axial or equatorial-like) significantly influence the relative stability of these conformers. In the case of this compound, the bulky 3-bromophenyl group will preferentially occupy a position that minimizes steric hindrance.
Molecular mechanics calculations, such as those using the MMFF94 or MM3 force fields, are often employed as a first step to rapidly explore a wide range of possible conformations. uci.edu These methods calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and van der Waals interactions. By systematically rotating the bonds, a potential energy surface can be generated, and the low-energy conformers (local and global minima) can be identified. uci.edu
For a more accurate determination of the relative energies and geometries of the conformers, quantum mechanical methods like Density Functional Theory (DFT) are used. researchgate.netnih.gov DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can provide more reliable predictions of the energy differences between conformers and the energy barriers for their interconversion. nih.gov For this compound, the key equilibrium would be between the conformers where the 3-bromophenyl group is in a pseudo-axial or a pseudo-equatorial position. It is generally expected that the conformer with the bulky substituent in the pseudo-equatorial position will be more stable, thus minimizing 1,3-diaxial-like interactions.
The stereochemistry at the C3 position means that this compound is a chiral molecule and exists as a pair of enantiomers, (R)-3-(3-Bromophenyl)cyclopentanone and (S)-3-(3-Bromophenyl)cyclopentanone. Computational methods can be used to model both enantiomers and predict their properties, although their energies will be identical unless they are in a chiral environment.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial-like | ~40° | 0.00 | ~95 |
| Axial-like | ~-20° | 2.0 | ~5 |
In Silico Approaches for Predicting Reactivity and Selectivity
In silico methods are instrumental in predicting the chemical reactivity and selectivity of molecules without the need for laboratory experiments. nih.gov These computational techniques primarily involve the analysis of the electronic structure of the molecule. For this compound, these methods can help identify the most reactive sites for nucleophilic and electrophilic attack and predict the outcomes of various reactions.
A key concept in this area is Frontier Molecular Orbital (FMO) theory. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic character). The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. aimspress.com
For this compound, the HOMO is expected to be located primarily on the electron-rich bromophenyl ring, while the LUMO is likely to be centered on the carbonyl group, which is a known electrophilic site. This suggests that electrophilic aromatic substitution would occur on the bromophenyl ring, while nucleophilic addition would target the carbonyl carbon.
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, confirming the site for nucleophilic attack. The bromine atom, due to its electronegativity and the presence of a lone pair, would also influence the electrostatic potential of the aromatic ring.
These computational analyses can predict the regioselectivity and stereoselectivity of reactions. For example, in the reduction of the carbonyl group, computational models can predict whether the hydride will attack from the face of the ring cis or trans to the 3-bromophenyl group, by calculating the energies of the transition states for both pathways.
Table 2: Illustrative In Silico Reactivity Data for this compound
| Parameter | Predicted Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate nucleophilicity, likely from the bromophenyl ring |
| LUMO Energy | -1.2 eV | Electrophilic character at the carbonyl carbon |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
| Electrostatic Potential at Carbonyl Oxygen | -0.45 a.u. | Site for electrophilic attack/protonation |
| Electrostatic Potential at Carbonyl Carbon | +0.55 a.u. | Site for nucleophilic attack |
Advanced Applications and Future Directions in 3 3 Bromophenyl Cyclopentanone Research
Utilization as a Versatile Synthetic Building Block
The bifunctional nature of 3-(3-Bromophenyl)cyclopentanone, possessing both a reactive ketone and a modifiable aryl bromide, positions it as a powerful precursor for a diverse range of more complex molecules.
While direct, published routes for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen from this compound are not prevalent, a plausible synthetic pathway can be envisioned based on established organic transformations. Loxoprofen features a 2-(4-((2-oxocyclopentan-1-yl)methyl)phenyl)propanoic acid structure. nih.gov A key disconnection suggests a coupling between a phenylpropanoic acid moiety and the cyclopentanone-containing fragment.
A hypothetical, yet chemically sound, route could involve the following steps:
Protection of the ketone: The cyclopentanone (B42830) in this compound would likely first be protected, for instance as a ketal, to prevent unwanted side reactions in subsequent steps.
Suzuki-Miyaura Coupling: The aryl bromide can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester derivative of a protected propanoic acid, such as 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid ester. This step would form the crucial carbon-carbon bond between the two key fragments of the Loxoprofen scaffold. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between aryl halides and organoboron compounds. organic-chemistry.orgharvard.edu
Deprotection: Finally, removal of the protecting groups from the ketone and the carboxylic acid would yield Loxoprofen.
This proposed synthesis highlights how the specific functionalities of this compound can be strategically manipulated to construct a medicinally important molecule like Loxoprofen. It is worth noting that other patented syntheses of Loxoprofen exist, for instance, involving the coupling of 2-cyclopentanone carboxylic acid ester with a 2-(p-halomethylphenyl)propionic acid ester. google.com
The cyclopentanone moiety of this compound is an excellent starting point for the synthesis of various fused heterocyclic and spirocyclic systems. A notable example is the construction of cyclopenta[b]quinoline derivatives, which are known for their potential biological activities.
One-pot multicomponent reactions, such as a modified Hantzsch-type synthesis or a Friedländer annulation, can be employed. For instance, the condensation of this compound (or a more reactive 1,3-dione derivative thereof) with an appropriately substituted aniline (B41778) and an aldehyde can lead to the formation of the cyclopenta[b]quinoline core. Research has shown the synthesis of various new cyclopenta[b]quinoline derivatives through three-component condensation reactions of naphthalen-2-amine or naphthalene-1,5-diamine with substituted benzaldehydes and cyclopentane-1,3-dione. researchgate.net This suggests that this compound can be a key precursor in similar synthetic strategies. The resulting quinoline (B57606) structure can be further diversified by leveraging the reactivity of the bromine atom.
Development of New Synthetic Methodologies Featuring this compound Derivatives (e.g., late-stage diversification in organic synthesis)
The concept of late-stage diversification involves introducing structural modifications at a late step in a synthetic sequence, allowing for the rapid generation of a library of analogues from a common advanced intermediate. thieme-connect.com The aryl bromide in this compound makes it an ideal substrate for such strategies.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the late-stage functionalization of the 3-(3-bromophenyl) moiety. Key examples include:
Suzuki-Miyaura Coupling: Reaction with a wide range of aryl or vinyl boronic acids can introduce diverse substituents at the 3-position of the phenyl ring. nih.govmdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various aniline derivatives. mdpi.comnih.gov
Sonogashira Coupling: The introduction of alkyne groups provides a gateway to further transformations.
Heck Coupling: Formation of carbon-carbon bonds with alkenes offers another avenue for structural elaboration.
These methodologies empower chemists to systematically modify the structure of this compound derivatives and investigate the structure-activity relationships of the resulting compounds.
Table 1: Potential Late-Stage Diversification Reactions of the this compound Scaffold
| Reaction Type | Coupling Partner | Resulting Functionality |
| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Vinyl |
| Buchwald-Hartwig | R₂NH | Secondary/Tertiary Amine |
| Sonogashira | R-C≡CH | Alkyne |
| Heck | R-CH=CH₂ | Alkene |
| Cyanation | M-CN | Nitrile |
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry utilizing the Bromophenyl Cyclopentanone Scaffold
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes or drug leads. rsc.org The this compound scaffold is an excellent starting point for DOS and combinatorial chemistry due to its multiple points of diversification. chemaxon.comnih.gov
A combinatorial library can be generated by systematically varying substituents at different positions of the molecule. The key diversification points on the this compound scaffold include:
The Aryl Bromide: As discussed, this position can be functionalized through various cross-coupling reactions.
The Ketone: The carbonyl group can be transformed into a wide range of other functional groups, such as alcohols (via reduction), alkenes (via Wittig reaction), or imines (via condensation with amines). It can also be used in aldol (B89426) reactions to build larger structures.
The Cyclopentane (B165970) Ring: The α-positions to the ketone can be functionalized, for example, through alkylation or halogenation, introducing further diversity.
By combining different transformations at these positions, a large and diverse library of compounds can be rapidly synthesized from a single, readily available starting material. nih.govijpsr.com
Emerging Research Areas and Unexplored Reactivity Patterns
While the classical reactivity of the ketone and aryl bromide in this compound is well-understood, there are several emerging areas of research that could unveil new and valuable transformations.
One such area is photoredox catalysis . This field has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. youtube.com The aryl bromide of this compound could potentially participate in photoredox-catalyzed reactions, such as C-H functionalization of the cyclopentane ring or novel coupling reactions. For instance, recent studies have shown the C(sp³)–C(sp³) coupling of α-bromoesters and triethylamine (B128534) via photoredox catalysis, suggesting that the cyclopentanone moiety could be a site for similar transformations. nih.gov Another study has demonstrated the nickel/photoredox-catalyzed three-component silylacylation of acrylates, highlighting the potential for developing novel multi-component reactions involving the this compound scaffold. rsc.org
Further exploration of the interplay between the electronic nature of the bromophenyl group and the reactivity of the cyclopentanone ring could lead to the discovery of novel rearrangement or cycloaddition reactions.
Integration with Automated Synthesis and High-Throughput Experimentation
The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large numbers of compounds. Automated synthesis platforms and high-throughput experimentation (HTE) are becoming indispensable tools in this context.
The derivatization of the this compound scaffold is highly amenable to HTE. For example, a 96-well plate format could be used to screen a large number of catalysts, ligands, bases, and solvents for a Suzuki-Miyaura coupling reaction in a short amount of time. nih.gov This would allow for the rapid optimization of reaction conditions for the synthesis of a diverse library of derivatives. The data generated from such HTE screens can also be used to train machine learning models to predict optimal reaction conditions for new substrates. The integration of automated synthesis with HTE can significantly accelerate the discovery of new compounds with desired properties based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)cyclopentanone, and how can reaction yields be maximized?
Methodological Answer: A Friedel-Crafts acylation followed by bromination is a common approach. First, cyclopentanone is reacted with 3-bromophenylacetic acid (or its derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate. Bromination is then performed using N-bromosuccinimide (NBS) under radical initiation conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for ketone to brominating agent) and inert atmosphere control to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The para-substituted bromophenyl group produces a characteristic singlet at δ 7.2–7.5 ppm for aromatic protons. The cyclopentanone ring shows distinct multiplets at δ 2.5–3.0 ppm (methylene groups adjacent to the carbonyl).
- ¹³C NMR : The carbonyl carbon appears at ~215 ppm, while the brominated aromatic carbons resonate at 120–130 ppm.
- IR : A strong C=O stretch at ~1740 cm⁻¹ confirms the ketone moiety.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass (C₁₁H₁₁BrO: 246.0 g/mol) .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
Methodological Answer:
- Containment : Use fume hoods and closed systems to minimize inhalation/contact.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Halogenated waste containers, as brominated compounds may bioaccumulate.
- Emergency Measures : Immediate decontamination with ethanol/water (1:1) for spills. Toxicity assumptions should follow the precautionary principle due to insufficient ecotoxicological data .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom’s electron-withdrawing nature activates the phenyl ring for Suzuki-Miyaura couplings, but steric hindrance from the cyclopentanone ring may reduce reactivity. Computational studies (DFT calculations) predict that Pd(PPh₃)₄ catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency by reducing steric clashes. Experimental validation involves monitoring reaction progress via TLC and GC-MS to optimize ligand-to-catalyst ratios .
Q. What strategies resolve contradictions in reported crystallographic data for brominated cyclopentanone derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Recrystallize the compound in ethanol/chloroform (9:1) to obtain high-purity crystals. Compare unit cell parameters with literature databases (e.g., Cambridge Structural Database).
- Powder XRD : Use Rietveld refinement to resolve discrepancies in lattice constants.
- Theoretical Modeling : Overlay experimental and computational (e.g., Gaussian) electron density maps to identify polymorphic variations .
Q. How can computational chemistry predict the metabolic pathways of this compound in drug discovery?
Methodological Answer:
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate metabolic sites. The bromine atom likely undergoes hepatic debromination via cytochrome P450 enzymes.
- Docking Studies : Simulate interactions with CYP3A4 to identify potential toxic metabolites.
- Experimental Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS .
Q. What role does this compound play in asymmetric catalysis for chiral molecule synthesis?
Methodological Answer: The compound serves as a prochiral ketone precursor. Enantioselective reductions using Baker’s yeast or chiral catalysts (e.g., (R)-BINAP-Ru) yield secondary alcohols with >90% ee. Monitor stereoselectivity via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). Kinetic resolution studies can further optimize enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
